2-Amino-4-methylbenzamide

Organometallic anticancer agents PARP inhibition DNA binding

Researchers requiring position-defined aminobenzamide building blocks face isomer misassignment risks that compromise assay reproducibility. 2-Amino-4-methylbenzamide (CAS 39549-79-6) eliminates this ambiguity with documented ortho-amino selectivity profiles. • HDAC6 fragment hit: Kd = 5.4 μM, >9-fold selective over HDAC4/5 (Ki > 50 μM) • Organoruthenium ligand precursor: 39.2 pg Ru/μg DNA binding, antiproliferative in HCC1937, MDA-MB-231, MCF-7 breast cancer lines • p38α-inactive positional isomer: validated negative control for kinase screening specificity verification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 39549-79-6
Cat. No. B1273664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylbenzamide
CAS39549-79-6
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N)N
InChIInChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
InChIKeyRUHKZVAPXHIWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylbenzamide: A Versatile Fragment Scaffold


2-Amino-4-methylbenzamide is a substituted benzamide derivative (molecular formula C8H10N2O, molecular weight 150.18 g/mol) featuring both a primary amino group and a primary amide functionality on a methyl-substituted aromatic ring . This compound serves as a versatile fragment scaffold for molecular linking, expansion, and modification in drug discovery . Its structural configuration—specifically the ortho-amino and para-methyl substitution pattern—distinguishes it from positional isomers such as 3-aminobenzamide (3-AB) and 3-amino-4-methylbenzamide, leading to divergent biological target engagement profiles and synthetic utility [1]. The compound has been characterized for its role as a ligand precursor in organometallic anticancer complexes and as a building block for synthesizing thiazole and pyrimidine derivatives with pharmacological potential [2].

1
Fragment scaffold for molecular linking and elaboration in drug discovery
2
Ligand precursor for organometallic complex synthesis and coordination chemistry
3
Positional isomer with distinct biological target engagement profile vs. 3-aminobenzamide

Positional Specificity of 2-Amino-4-methylbenzamide


Positional isomerism and methylation status critically govern the biological and coordination chemistry behavior of aminobenzamide scaffolds. The specific ortho-amino configuration of 2-amino-4-methylbenzamide creates a unique steric and electronic environment that influences metal ion coordination geometry and PARP enzyme binding pocket interactions differently than the meta-amino arrangement of the widely used 3-aminobenzamide (3-AB) [1]. Furthermore, in p38 MAP kinase inhibitor development, high-throughput screening of 2.1 million compounds revealed that the 3-amino-4-methylbenzamide synthon was essential for inhibitory activity, while the 2-amino-4-methylbenzamide positional isomer was completely inactive against the target [2]. These observed selectivity cliffs underscore that subtle structural modifications to the benzamide core produce binary activity outcomes, making generic substitution of 2-amino-4-methylbenzamide with other aminobenzamide analogs unsuitable for applications requiring defined molecular recognition events or synthetic pathway reproducibility.

This Product
2-Amino-4-methylbenzamide: ortho-amino, para-methyl substitution creates unique steric and electronic environment for metal coordination and enzyme pocket interactions.
Positional Isomers
3-Aminobenzamide and 3-amino-4-methylbenzamide exhibit divergent target engagement; p38α kinase data shows binary activity cliffs where substitution pattern determines inhibitor activity.

Differentiation Evidence vs. Closest Analogs


Ru-Arene Complex: Enhanced DNA Binding and Antiproliferative Activity

In a head-to-head comparative study of ruthenium(II)-arene complexes conjugated with benzamide derivatives, complex C1 ([(η⁶-toluene)Ru(L1)Cl]PF₆, where L1 = 2-amino-4-methylbenzamide) demonstrated the highest antiproliferative activity among all tested compounds in HCC1937, MDA-MB-231, and MCF-7 breast cancer cell lines via MTT assay [1]. Furthermore, C1 exhibited the highest intracellular accumulation, nuclear-targeting properties, and the greatest DNA binding capacity at 39.2 ± 0.6 pg of Ru per μg of DNA, which resulted in cell cycle arrest in the S phase [1]. Notably, the PARP-1 enzymatic inhibition efficiency in vitro decreased in the order: C2 (p-cymene analog with L1) > C4 (p-cymene analog with L2) > 3-aminobenzamide (3-AB) > C1 > C3 (toluene analog with L2), indicating that the 2-amino-4-methylbenzamide ligand imparts a distinct biological activity profile that differs from both 3-AB and the 3-amino-N-methylbenzamide (L2) ligand series [1].

DNA Binding Capacity
Reported
39.2 ± 0.6 pg Ru/μg DNA
Supports DNA-targeted cell-model endpoint interpretation
Highest among four Ru-arene complexes tested in HCC1937 cells
Organometallic anticancer agents PARP inhibition DNA binding Breast cancer Ruthenium complexes

p38 MAP Kinase Inactivity vs. Active 3-Amino Isomer

High-throughput screening of a 2.1 million compound library identified 3-amino-4-methylbenzamide as a critical pharmacophore for p38α kinase inhibition [1]. The representative compound PS200981 [3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide] inhibits p38α kinase and LPS-induced TNFα elevation in human monocytes with IC₅₀ values of 1 μM [1]. Critically, the screening data explicitly states that slight variations of this synthon—including 3-aminobenzamide and 2-amino-4-methylbenzamide—were also contained in the library and were completely inactive [1]. This binary activity profile demonstrates a selectivity cliff where the specific substitution pattern on the benzamide ring determines whether the compound is an active kinase inhibitor or entirely inactive.

p38α Kinase Activity
Reported
Inactive vs. 3-amino isomer IC₅₀ 1 μM
Supports negative control scaffold selection context
Binary activity cliff from 2.1M compound screen
p38 MAP kinase inhibitors Structure-activity relationship Inflammation Kinase selectivity Synthon specificity

HDAC6 Zinc-Binding Scaffold for Epigenetic Probe Design

2-Amino-4-methylbenzamide has been quantitatively characterized for its binding affinity to human histone deacetylase 6 (HDAC6), a therapeutic target implicated in cancer and neurodegenerative diseases [1]. In a fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA as substrate, the compound exhibited a dissociation constant (Kd) of 5.40 × 10³ nM (5.4 μM) [1]. In contrast, the compound showed no meaningful binding to HDAC4 or HDAC5 isoforms (Ki > 50,000 nM), suggesting a degree of isoform discrimination within the HDAC family [1]. This moderate but defined affinity positions 2-amino-4-methylbenzamide as a starting point for fragment elaboration strategies aimed at improving potency while maintaining the aminobenzamide zinc-binding pharmacophore.

HDAC6 Binding Affinity
Class-level
Kd = 5.4 μM
Supports fragment-based HDAC6 probe development context
HDAC4/5 Ki > 50 μM; isoform selectivity baseline
HDAC inhibitors Epigenetics Zinc-binding groups Histone deacetylase Fragment-based drug design

Weak 5-LOX Inhibition Compared to Reference Inhibitors

Inhibition of human 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis implicated in asthma and inflammatory disorders, was assessed for 2-amino-4-methylbenzamide in two distinct assay systems [1]. In a whole blood assay measuring A23187-induced LTB4 production, the compound exhibited an IC₅₀ value greater than 100,000 nM (>100 μM) [1]. In a complementary assay using human recombinant 5-LOX expressed in Escherichia coli, the compound showed an IC₅₀ of 44,000 nM (44 μM) [1]. Both values are substantially weaker than established 5-LOX inhibitors such as NDGA (IC₅₀ = 200 nM for 5-LOX) [2]. While thiazole derivatives synthesized from 2-amino-4-methylbenzamide have been reported to exhibit potent 5-LOX inhibition , the parent compound itself demonstrates only marginal direct enzyme inhibition.

5-LOX Inhibition
Reported
IC₅₀ > 100 μM (whole blood)
Supports scaffold-specific inhibition context review
>500-fold weaker than NDGA reference inhibitor
5-Lipoxygenase Inflammation Leukotriene biosynthesis Target selectivity Enzymatic inhibition

Quantifiable Cellular Uptake via Colorimetric Assay

2-Amino-4-methylbenzamide possesses the practical attribute that its cellular uptake can be measured using a colorimetric assay, distinguishing it from benzamide analogs lacking this quantifiable uptake characteristic . This property has been exploited to measure the efficiency of drug uptake in breast cancer cell lines, where the compound demonstrated antitumor activity both in vitro and in vivo . While specific quantitative uptake values are not provided in the available literature, the existence of a validated colorimetric detection method represents a methodological advantage for researchers seeking to quantify intracellular accumulation of benzamide-based compounds without requiring radiolabeled or fluorescently-tagged analogs.

Cellular Uptake Assay
Data to verify
Colorimetric detection method available
Supports drug delivery uptake research context
Source data pending; validate for target cell model
Cellular uptake Colorimetric assay Drug delivery Anticancer agents Quantitative measurement

Applications of 2-Amino-4-methylbenzamide


Ruthenium-Arene Complexes Targeting BRCA-Mutated Breast Cancer

Use 2-amino-4-methylbenzamide as the primary ligand (L1) for synthesizing organoruthenium complexes of the formula [(η⁶-arene)Ru(L1)Cl]PF₆. The resulting complexes, particularly the η⁶-toluene derivative C1, demonstrate enhanced DNA binding (39.2 pg Ru/μg DNA) and nuclear-targeting properties that surpass complexes derived from 3-aminobenzamide [1]. This application is supported by direct evidence of superior antiproliferative activity in HCC1937, MDA-MB-231, and MCF-7 breast cancer cell lines, with the highest intracellular accumulation among tested complexes [1].

Fragment-Based Design of HDAC6-Selective Probes

Employ 2-amino-4-methylbenzamide as a starting fragment for structure-guided optimization toward HDAC6 inhibitors. The compound provides a validated binding affinity baseline (Kd = 5.4 μM) against HDAC6 with demonstrated selectivity over HDAC4 and HDAC5 isoforms (Ki > 50 μM) [1]. Researchers can use this fragment as a zinc-binding group scaffold for elaboration via the amino or amide functionalities, tracking fold-improvements in potency from this established starting point [1].

Negative Control Scaffold for p38 Kinase Inhibitor Discovery

Utilize 2-amino-4-methylbenzamide as a structurally matched inactive control compound in p38 MAP kinase screening cascades. Screening data from a 2.1 million compound library confirms that this positional isomer exhibits no detectable p38α inhibitory activity, while the 3-amino-4-methylbenzamide isomer is a critical pharmacophore conferring IC₅₀ = 1 μM potency [1]. This binary activity difference enables rigorous validation of assay specificity and SAR model predictions [1].

Precursor for Thiazole-Based Microtubule and 5-LOX Inhibitors

Use 2-amino-4-methylbenzamide as a synthetic building block for constructing 2-amino-4-aryl thiazole derivatives that exhibit potent 5-lipoxygenase inhibition and microtubule targeting activity [1]. While the parent compound demonstrates only weak direct 5-LOX inhibition (IC₅₀ > 100 μM in whole blood assays), thiazole elaboration yields compounds with significantly enhanced biological activity suitable for anti-inflammatory and anticancer applications [1].

Application
Selection Property
Validation Focus
Organometallic complex synthesis for cancer cell-model research
Ligand coordination and DNA-targeting profile
DNA-binding and cellular accumulation endpoints
HDAC6 fragment-based probe design
Zinc-binding fragment elaboration potential
Isoform selectivity profiling and potency tracking
p38 kinase negative control scaffold
Positional isomer specificity and assay inactivity
Kinase assay selectivity validation
Thiazole derivative synthesis for 5-LOX inhibition research
Synthetic versatility as precursor building block
5-LOX inhibition endpoint context after elaboration

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